1-Chloro-3-methyloctane
Description
1-Chloro-3-methyloctane is an organic compound classified as an alkyl halide It consists of an octane backbone with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon
Properties
CAS No. |
61979-76-8 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-3-methyloctane |
InChI |
InChI=1S/C9H19Cl/c1-3-4-5-6-9(2)7-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
HVQKACUMKIDDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods from Alcohols
Thionyl Chloride Method
One of the most efficient methods for synthesizing 1-Chloro-3-methyloctane involves using thionyl chloride to convert the corresponding alcohol (3-methyloctan-1-ol) to the chloride derivative. Thionyl chloride is a versatile reagent used widely for converting alcohols to alkyl chlorides.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution with the following general mechanism:
R-OH + SOCl2 → R-Cl + SO2 + HCl
For this compound specifically:
CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-OH + SOCl2 → CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-Cl + SO2 + HCl
This reaction is typically catalyzed by pyridine, which helps generate free chloride ions. The advantages of using thionyl chloride include:
- The by-products (sulfur dioxide and hydrogen chloride) are gases that easily escape from the reaction mixture
- The reaction typically proceeds with good yields
- Minimal purification is often required
Experimental Procedure
Materials Required:
- 3-methyl-1-octanol (1 equivalent)
- Thionyl chloride (1.2-1.5 equivalents)
- Pyridine (0.1-0.2 equivalents)
- Dichloromethane (solvent)
Procedure:
- In a dry round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-methyl-1-octanol and dichloromethane, then cool to 0°C.
- Add pyridine (catalytic amount) to the solution.
- Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
- After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Carefully quench any excess thionyl chloride by slow addition of cold water.
- Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation.
Expected Yield: 70-85%
Alternative Chlorinating Agents
Phosphorus Pentachloride Method
Phosphorus pentachloride (PCl5) can also be used to convert alcohols to alkyl chlorides:
R-OH + PCl5 → R-Cl + POCl3 + HCl
This method is documented for similar transformations and can be adapted for the synthesis of this compound. Unlike the thionyl chloride method, this approach produces phosphoryl chloride as a by-product, which must be removed during purification.
Hydrogen Chloride Method
Concentrated hydrogen chloride in the presence of a catalyst such as zinc chloride can convert alcohols to alkyl chlorides:
R-OH + HCl → R-Cl + H2O
While this method is simpler in terms of reagents, it often requires extended reaction times and may result in lower yields compared to the thionyl chloride method.
Free Radical Chlorination Methods
Direct Chlorination of 3-methyloctane
Free radical chlorination represents another route for synthesizing this compound through the direct chlorination of 3-methyloctane.
Mechanism and Conditions
Free radical chlorination typically involves three stages:
- Initiation: Formation of radical species (through photolysis or use of initiators)
- Propagation: The main product-forming steps where chlorination occurs
- Termination: Radicals combine, resulting in a net reduction of free radicals
The reaction for preparing this compound would be:
CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH3 + Cl2 → CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-Cl + HCl
Selectivity Considerations
Research on chlorination of alkanes shows that selectivity follows the pattern:
- Tertiary hydrogen atoms (most reactive)
- Secondary hydrogen atoms (intermediate reactivity)
- Primary hydrogen atoms (least reactive)
This pattern can be observed in studies of related compounds. For example, the free radical chlorination of 2-methylbutane produces multiple isomers:
- 22% 2-chloro-2-methylbutane
- 33% 2-chloro-3-methylbutane
- 30% 1-chloro-2-methylbutane
- 15% 1-chloro-3-methylbutane
Such distribution is influenced by both statistical factors and the relative reactivity of different hydrogen atom types. For 3-methyloctane, we would expect a similar complex mixture of isomers requiring separation.
Photochemical Chlorination
Photochemical chlorination offers more controlled conditions:
Procedure:
- Dissolve 3-methyloctane in an appropriate solvent in a photochemical reactor.
- Cool the solution to -10°C to 0°C.
- Bubble chlorine gas through the solution while irradiating with UV light.
- Maintain low temperature to favor monochlorination over multiple chlorination.
- Purify as described previously.
Experiments with similar compounds show that low-temperature photochemical chlorination can improve selectivity for primary positions, potentially increasing the yield of this compound.
Nucleophilic Substitution Methods
SN2 Reaction with Leaving Groups
This compound can be synthesized through SN2 reaction by converting the hydroxyl group of 3-methyl-1-octanol to a better leaving group followed by displacement with a chloride source.
Via Tosylate Intermediate
Step 1: Convert alcohol to tosylate
CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-OH + TsCl → CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-OTs
Step 2: Displace tosylate with chloride
CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-OTs + LiCl → CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-Cl + LiOTs
This two-step process often provides higher overall yields than direct chlorination methods, especially for primary positions.
From Related Halides
Halide Exchange Reaction
Another approach involves halide exchange from the corresponding bromide or iodide:
CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-Br + LiCl → CH3-CH2-CH(CH3)-CH2-CH2-CH2-CH2-CH2-Cl + LiBr
This exchange reaction is typically performed in polar aprotic solvents like acetone or dimethylformamide at elevated temperatures.
Purification Methods
Distillation
Distillation is often effective for purifying this compound. Based on similar compounds, it likely has a boiling point range of 180-200°C at atmospheric pressure. Vacuum distillation can be employed to lower the distillation temperature and minimize decomposition.
Extraction and Washing
The crude product can be purified through a series of washing steps:
- Washing with water to remove water-soluble impurities
- Washing with sodium bicarbonate solution to neutralize acidic components
- Washing with brine to remove remaining water-soluble impurities
- Drying over anhydrous sodium sulfate or magnesium sulfate
Column Chromatography
For high-purity requirements, column chromatography using silica gel with an appropriate solvent system (hexane with a small percentage of ethyl acetate) can be employed to achieve analytical-grade purity.
Comparative Analysis of Preparation Methods
Table 1: Comparison of Different Preparation Methods for this compound
| Method | Starting Material | Reagents | Expected Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride Method | 3-methyl-1-octanol | SOCl2, Pyridine | 70-85% | - High selectivity - Gaseous by-products - Well-established procedure |
- Corrosive reagents - Requires handling of noxious gases |
| PCl5 Method | 3-methyl-1-octanol | PCl5 | 65-80% | - Good yields - Alternative to SOCl2 |
- Moisture sensitive reagents - Produces POCl3 as by-product |
| Free Radical Chlorination | 3-methyloctane | Cl2, UV light or initiator | 10-25% (specific isomer) | - Direct functionalization - One-step process |
- Poor selectivity - Multiple isomers formed - Requires separation |
| Tosylate/Chloride Substitution | 3-methyl-1-octanol | TsCl, then LiCl | 60-75% (overall) | - Clean reaction - Good selectivity |
- Two-step process - Longer reaction time |
| Halide Exchange | 1-bromo-3-methyloctane | LiCl, DMF | 70-80% | - Mild conditions - Good yields |
- Requires halide precursor- Limited to primary positions |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methyloctane undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution Reactions (S_N1 and S_N2): : These reactions involve the replacement of the chlorine atom by a nucleophile. For example, the reaction with sodium hydroxide (NaOH) can yield 3-methyloctanol.
-
Elimination Reactions (E1 and E2): : In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes, such as 3-methyloctene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium cyanide (NaCN). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in non-polar solvents such as hexane or toluene.
Major Products Formed
Nucleophilic Substitution: 3-methyloctanol, 3-methyloctylamine, and 3-methyloctyl cyanide.
Elimination: 3-methyloctene and other positional isomers of octene.
Scientific Research Applications
1-Chloro-3-methyloctane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the production of specialty polymers and materials with unique properties.
Environmental Studies: It is studied for its behavior and degradation in the environment, particularly in soil and water systems.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyloctane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where the chlorine atom and a hydrogen atom are removed to form a double bond.
Comparison with Similar Compounds
Similar Compounds
1-Chlorooctane: Similar structure but lacks the methyl group on the third carbon.
3-Chlorooctane: Chlorine atom is attached to the third carbon instead of the first.
1-Bromo-3-methyloctane: Bromine atom replaces the chlorine atom.
Uniqueness
1-Chloro-3-methyloctane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the chlorine atom on the first carbon and the methyl group on the third carbon creates a distinct steric and electronic environment, affecting how the compound interacts with other molecules in chemical reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-chloro-3-methyloctane, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves radical chlorination of 3-methyloctane using Cl₂ under UV light or via nucleophilic substitution of 3-methyloctanol with HCl in the presence of a catalyst (e.g., ZnCl₂). Purity optimization requires monitoring reaction kinetics (e.g., GC-MS for intermediate tracking) and post-synthesis purification via fractional distillation or column chromatography. Full characterization (¹H/¹³C NMR, IR) should confirm structure, with purity assessed by GC-FID or HPLC .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key properties include boiling point, density, and solubility in common solvents (e.g., hexane, ethanol). Use differential scanning calorimetry (DSC) for phase transitions and UV-Vis spectroscopy for stability under light/heat. Reactivity studies (e.g., hydrolysis rates in aqueous NaOH) should employ kinetic assays with aliquots analyzed by titrimetry or GC. Always cross-validate data with literature benchmarks .
Q. What are the best practices for storing and handling this compound to prevent degradation?
- Methodological Answer : Store in amber glass under inert gas (N₂/Ar) at 4°C to minimize photolytic decomposition and hydrolysis. Regularly test stored samples via NMR or GC for stability. Handling requires gloveboxes or fume hoods to avoid moisture exposure. Document storage conditions in metadata for reproducibility .
Advanced Research Questions
Q. How can contradictory data on the hydrolysis kinetics of this compound in different solvents be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity effects or trace water content. Design controlled experiments with rigorously dried solvents (e.g., molecular sieves) and standardized buffer systems. Use Arrhenius plots to compare activation energies across solvents. Replicate conflicting studies with identical conditions and validate using high-precision techniques like stopped-flow spectroscopy .
Q. What mechanistic insights can be gained from studying the stereochemical outcomes of this compound in SN2 reactions?
- Methodological Answer : Perform reactions with chiral nucleophiles (e.g., sodium (R)-sec-butoxide) and analyze enantiomeric excess via chiral GC or polarimetry. Computational modeling (DFT) can predict transition states and steric effects. Compare experimental and theoretical results to refine mechanistic models. Publish raw stereochemical data and computational parameters for peer validation .
Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?
- Methodological Answer : Simulate environmental degradation using soil/water microcosms under varying pH and microbial activity. Employ LC-QTOF-MS or GC×GC-MS for non-targeted analysis of degradation byproducts. Isotope labeling (e.g., ³⁶Cl) tracks mineralization pathways. Validate findings against EPA or OECD guidelines for environmental persistence .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer : Re-evaluate test organisms, exposure durations, and endpoints (e.g., LD₅₀ vs. EC₅₀). Use standardized assays (e.g., OECD 423 for acute toxicity) with positive/negative controls. Meta-analysis of existing data can identify confounding variables (e.g., impurities). Cross-reference with structurally similar chlorinated alkanes to infer plausible toxicity ranges .
Methodological Tables
| Parameter | Analytical Technique | Key Considerations |
|---|---|---|
| Purity Assessment | GC-FID, HPLC-UV | Calibrate with certified reference standards. |
| Structural Confirmation | ¹H/¹³C NMR, FT-IR | Compare with spectral databases (e.g., SDBS). |
| Environmental Persistence | LC-HRMS, Isotope Ratio Analysis | Use EPA Method 1694 for aqueous matrices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
